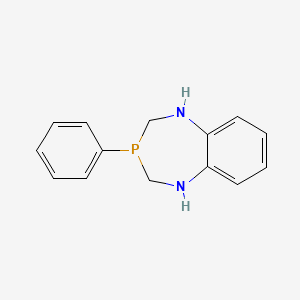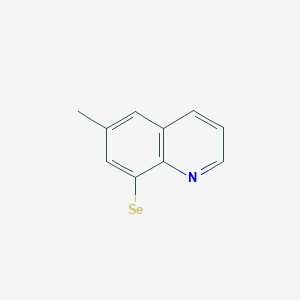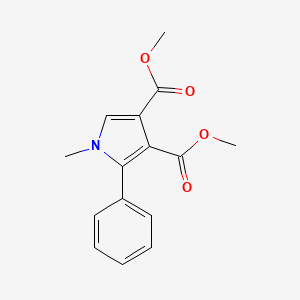![molecular formula C13H17NOS B12900052 2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol CAS No. 61214-21-9](/img/structure/B12900052.png)
2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as an o-phenylenediamine derivative and a carbonyl compound.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Formation of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be introduced through a reaction involving an appropriate alcohol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiol reagents, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various sulfanyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a probe or ligand in biological studies, particularly in the investigation of sulfanyl-containing biomolecules.
Medicine: Isoindole derivatives have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol
- 2-[(2-Ethyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol
- 2-[(2-Butyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol
Uniqueness
2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of the sulfanyl and ethan-1-ol moieties also contributes to its distinct properties compared to other isoindole derivatives.
Propiedades
Número CAS |
61214-21-9 |
|---|---|
Fórmula molecular |
C13H17NOS |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
2-(2-propylisoindol-1-yl)sulfanylethanol |
InChI |
InChI=1S/C13H17NOS/c1-2-7-14-10-11-5-3-4-6-12(11)13(14)16-9-8-15/h3-6,10,15H,2,7-9H2,1H3 |
Clave InChI |
ZNQWEJNQDULIHO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C2C=CC=CC2=C1SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)

![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
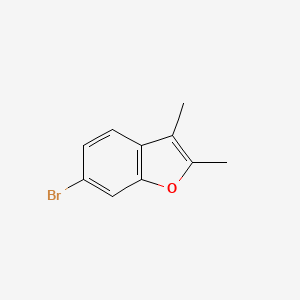
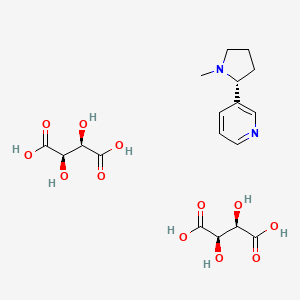


![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
